N-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]-5-ethyl-1,3,4-thiadiazol-2-amine
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Overview
Description
N-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]-5-ethyl-1,3,4-thiadiazol-2-amine is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]-5-ethyl-1,3,4-thiadiazol-2-amine typically involves multiple steps:
Formation of Benzofuran Intermediate: The initial step involves the synthesis of the benzofuran intermediate. This can be achieved through the cyclization of 2-hydroxyacetophenone with an appropriate aldehyde under acidic conditions.
Introduction of Thiadiazole Ring: The benzofuran intermediate is then reacted with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the thiadiazole ring.
Final Coupling Reaction: The final step involves the coupling of the benzofuran-thiadiazole intermediate with an ethylamine derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]-5-ethyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the thiadiazole ring into a more reduced form.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, under controlled temperature and solvent conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Functionalized benzofuran derivatives.
Scientific Research Applications
N-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]-5-ethyl-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Material Science: Its unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of N-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]-5-ethyl-1,3,4-thiadiazol-2-amine involves interaction with specific molecular targets such as enzymes or receptors. The benzofuran and thiadiazole rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to modulation of biological pathways. This compound may inhibit enzyme activity or alter receptor signaling pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 5-phenyl-1-benzofuran-2-yl derivatives, which also exhibit antimicrobial and anticancer activities.
Thiadiazole Derivatives: Compounds such as 2-amino-1,3,4-thiadiazole derivatives, known for their broad-spectrum biological activities.
Uniqueness
N-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]-5-ethyl-1,3,4-thiadiazol-2-amine is unique due to the combination of benzofuran and thiadiazole rings, which imparts distinct electronic and steric properties. This dual-ring system enhances its potential for diverse biological activities and makes it a versatile scaffold for drug development.
Properties
IUPAC Name |
N-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]-5-ethyl-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-4-13-17-18-14(20-13)16-9-10-5-6-12-11(7-10)8-15(2,3)19-12/h5-7H,4,8-9H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBUJFZURKPELL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NCC2=CC3=C(C=C2)OC(C3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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